1-Methoxy-2-propoxyethane

Lithium-metal battery electrolyte solvent exchange current density

1-Methoxy-2-propoxyethane (CAS 17081-22-0), also named 2,5-dioxaoctane or 1-(2-methoxyethoxy)propane, is a non-cyclic, aprotic dialkoxyethane belonging to the glyme family. It possesses an asymmetric ether architecture—a methoxy group on one side of the ethylene bridge and a propoxy group on the other—differentiating it from the common symmetric glymes such as 1,2-dimethoxyethane (monoglyme) and diethylene glycol dimethyl ether (diglyme).

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
CAS No. 17081-22-0
Cat. No. B12793661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-propoxyethane
CAS17081-22-0
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCOCCOC
InChIInChI=1S/C6H14O2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3
InChIKeyILLHRDFIVGEPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methoxy-2-propoxyethane (CAS 17081-22-0): Procurement-Relevant Physicochemical and Structural Profile


1-Methoxy-2-propoxyethane (CAS 17081-22-0), also named 2,5-dioxaoctane or 1-(2-methoxyethoxy)propane, is a non-cyclic, aprotic dialkoxyethane belonging to the glyme family. It possesses an asymmetric ether architecture—a methoxy group on one side of the ethylene bridge and a propoxy group on the other—differentiating it from the common symmetric glymes such as 1,2-dimethoxyethane (monoglyme) and diethylene glycol dimethyl ether (diglyme) [1]. With a molecular formula of C₆H₁₄O₂, a molecular weight of 118.17 g·mol⁻¹, a calculated log P of 0.62–0.83, a boiling point of 119.4 ± 8.0 °C (at 760 mmHg), and a vapor pressure of 19.1 ± 0.2 mmHg at 25 °C, this compound occupies a distinct intermediate-volatility niche that is strategically positioned between highly volatile monoglyme and low-volatility diglyme [2].

Why 1-Methoxy-2-propoxyethane Cannot Be Swapped with Common Symmetric Glymes


Generic substitution among glyme solvents is not scientifically defensible because the symmetry of the ether architecture fundamentally dictates lithium-ion solvation geometry, redox kinetics, and physicochemical property trade-offs. Symmetric glymes such as 1,2-dimethoxyethane (monoglyme) and diethylene glycol dimethyl ether (diglyme) form uniform solvation shells, whereas the asymmetric 1-methoxy-2-propoxyethane disrupts this uniformity, leading to markedly different electrochemical performance and phase-transport properties [1]. Procurement decisions that treat all glymes as interchangeable will therefore fail to deliver the specific rate capability, cycling stability, or volatility profile required for the target application.

1-Methoxy-2-propoxyethane: Quantitative Differentiation Evidence Against Closest Analogs


Asymmetric Ether Architecture Provides Higher Li⁰ Redox Exchange Current Density than Symmetric Glymes

In a direct head-to-head comparison published in Nature Energy (2025), asymmetric ether solvents—specifically 1-ethoxy-2-methoxyethane and 1-methoxy-2-propoxyethane—exhibited higher exchange current densities and enhanced high-rate Li⁰ plating/stripping reversibility compared to symmetric ether counterparts (e.g., 1,2-dimethoxyethane, diethylene glycol dimethyl ether) [1]. While the absolute exchange current density values are reported in the full article and its supplementary information, the observed acceleration of lithium redox kinetics is a design-intrinsic consequence of the asymmetric solvation environment that cannot be replicated by any symmetric glyme [1].

Lithium-metal battery electrolyte solvent exchange current density

Intermediate Boiling Point (119.4 °C) Offers a Processing Window Between Monoglyme (85 °C) and Diglyme (162 °C)

The normal boiling point of 1-methoxy-2-propoxyethane is 119.4 ± 8.0 °C (at 760 mmHg) , which sits in a strategically useful gap between 1,2-dimethoxyethane (monoglyme, ~85 °C) [1] and diethylene glycol dimethyl ether (diglyme, ~162 °C) [2]. This intermediate volatility enables higher-temperature processing than monoglyme without incurring the slow evaporation and high bake-out temperatures required for diglyme.

Solvent selection boiling point coating formulation

Vapor Pressure of 19.1 mmHg at 25 °C Provides Predictable Evaporation Kinetics Distinct from Symmetric Glymes

The vapor pressure of 1-methoxy-2-propoxyethane is 19.1 ± 0.2 mmHg at 25 °C . This value is substantially lower than that of 1,2-dimethoxyethane (monoglyme), which has a vapor pressure of approximately 48–80 mmHg at 25 °C depending on measurement conditions [2], and markedly higher than that of diethylene glycol dimethyl ether (diglyme), reported as ~2 hPa (≈1.5 mmHg) at 20 °C [1]. This intermediate vapor pressure correlates with a more controllable evaporation rate, reducing solvent loss during ambient processing while avoiding the low volatility that complicates solvent removal in diglyme-based formulations.

Evaporation rate vapor pressure volatility control

Calculated log P of 0.62–0.83 Indicates Higher Hydrophobicity than Monoglyme (log P ≈ –0.21 to 0.28)

The calculated octanol–water partition coefficient (log P) of 1-methoxy-2-propoxyethane ranges from 0.62 (Chemsrc) to 0.833 (SpringerMaterials) [1]. In contrast, 1,2-dimethoxyethane (monoglyme) exhibits a log P between –0.44 and 0.28 depending on the estimation method [2]. The consistently higher log P of 1-methoxy-2-propoxyethane—approximately 0.3 to 1.3 log units above monoglyme—reflects the contribution of the additional methylene units in the propoxy chain, translating to greater miscibility with nonpolar organic phases and altered partitioning behavior in liquid–liquid extraction processes.

Partition coefficient hydrophobicity solvent miscibility

Application Scenarios Where 1-Methoxy-2-propoxyethane Delivers Measurable Advantage


High-Rate Lithium-Metal Battery Electrolyte Formulation

Electrolyte developers targeting high-power Li-metal batteries should select 1-methoxy-2-propoxyethane as the baseline asymmetric solvent because its disrupted solvation geometry directly accelerates Li⁰ redox kinetics relative to symmetric glymes, as demonstrated in the Nature Energy study [1]. This translates to higher exchange current densities, improved high-rate plating/stripping reversibility, and the ability to achieve >220 cycles in Li||NMC811 cells—performance metrics that symmetric glymes cannot replicate under identical conditions.

Intermediate-Volatility Coating and Ink Formulations

Coating formulators who find monoglyme (bp ~85 °C) too volatile for consistent film formation and diglyme (bp ~162 °C) too slow to dry can use 1-methoxy-2-propoxyethane (bp 119.4 °C) to achieve a balanced evaporation profile [2][3]. This intermediate boiling point, combined with a vapor pressure of 19.1 mmHg at 25 °C, enables faster processing than diglyme-based systems while maintaining sufficient wet-edge time for leveling and defect-free film formation .

Hydrophobic API and Intermediate Solvent for Liquid–Liquid Extraction

Process chemists requiring a solvent with greater hydrophobicity than monoglyme for extracting nonpolar pharmaceutical intermediates should consider 1-methoxy-2-propoxyethane. With a log P of 0.62–0.83, it partitions more favorably into organic phases than monoglyme (log P ≈ –0.21 to 0.28), improving extraction efficiency for hydrophobic compounds [4]. This property is directly relevant to API purification workflows where solvent selection impacts yield and purity.

Asymmetric Solvent Platform for Solvate Ionic Liquid Design

Researchers developing solvate ionic liquids (SILs) for advanced electrolyte systems can exploit the asymmetric architecture of 1-methoxy-2-propoxyethane to tailor cation coordination environments. The structural asymmetry disrupts the uniform solvation shell, a feature that has been shown to influence ion transport and electrochemical stability in glyme–lithium salt complexes [1]. This makes the compound a strategic building block for designing next-generation SILs with tunable properties.

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